16-Epiestriol-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

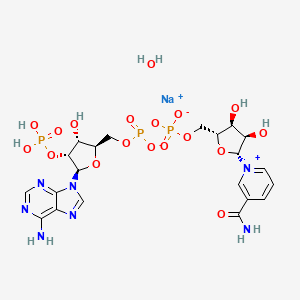

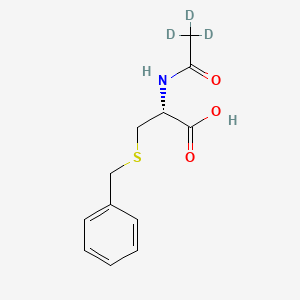

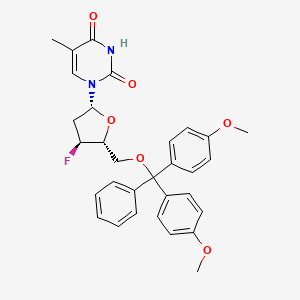

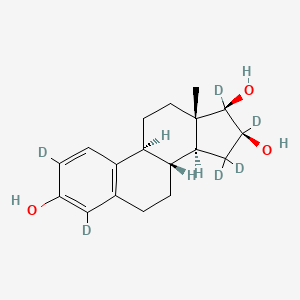

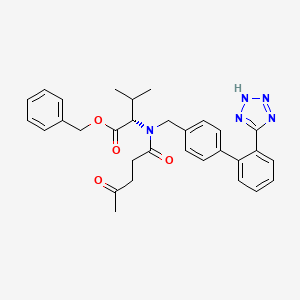

16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .

Synthesis Analysis

The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis

The molecular formula of 16-Epiestriol-d6 is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis

While specific chemical reactions involving 16-Epiestriol-d6 are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical And Chemical Properties Analysis

16-Epiestriol-d6 is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .科学的研究の応用

Glucuronidation of Estrogens

16-Epiestriol, along with other estrogen variants, is studied for its glucuronidation by human UDP-glucuronosyltransferases (UGTs), which is a key process in estrogen metabolism. The study by Sneitz et al. (2013) provides insights into the regiospecificity and stereospecificity of UGTs towards 16-epiestriol, highlighting the enzyme's preferences and activities in metabolizing estrogens. This research is crucial for understanding the metabolism of estrogens in the human body, particularly in the liver and intestine, and for the development of therapeutic strategies targeting estrogen-related disorders (Sneitz et al., 2013).

Antimicrobial Potential

The antimicrobial potential of natural epiestriol-16 against multidrug-resistant Acinetobacter baumannii has been explored by Skariyachan et al. (2020). This research demonstrates the compound's significant binding potential towards prioritized drug targets of the bacterium, providing a foundation for developing new antimicrobial agents. The study opens avenues for utilizing natural epiestriol-16 in combating carbapenem and colistin-resistant A. baumannii, showcasing an innovative approach to addressing antibiotic resistance (Skariyachan et al., 2020).

Safety And Hazards

特性

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epiestriol-d6 | |

CAS RN |

221093-41-0 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)